molecular formula C7H9ClN2O B1367398 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine CAS No. 3122-81-4

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine

Cat. No.: B1367398
CAS No.: 3122-81-4
M. Wt: 172.61 g/mol
InChI Key: QLPMACVIRPWEKZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR :

    • Pyrimidine H-5 proton: A singlet at δ 8.2–8.5 ppm due to deshielding by electron-withdrawing substituents.
    • Methoxymethyl group:
      • OCH$$3$$: Singlet at δ 3.3–3.4 ppm .
      • CH$$2$$: Multiplet at δ 3.6–4.0 ppm (coupling with adjacent protons).
    • Methyl group (C2): Singlet at δ 2.4–2.6 ppm .
  • $$^{13}$$C NMR :

    • Pyrimidine ring carbons:
      • C4 (Cl-substituted): δ 140–145 ppm .
      • C2 and C6 (N-adjacent): δ 155–160 ppm .
    • Methoxymethyl group:
      • CH$$2$$: δ 60–65 ppm .
      • OCH$$3$$: δ 50–55 ppm .
    • Methyl group (C2): δ 20–25 ppm .

Infrared (IR) Spectroscopy

Bond/Vibration Wavenumber (cm$$^{-1}$$)
C-Cl stretch 550–750
C-O-C (ether) 1050–1150
C=N (aromatic) 1600–1650
C=C (aromatic) 1450–1500

Data inferred from similar pyrimidine derivatives.

Mass Spectrometry (MS)

  • Molecular ion : m/z 172 (C$$7$$H$$9$$ClN$$_2$$O$$^+$$).
  • Fragmentation patterns :
    • Loss of Cl$$^-$$: m/z 137/139 (3:1 isotopic ratio).
    • Loss of CH$$2$$OCH$$3$$: m/z 113.
    • Loss of CH$$_3$$: m/z 157.

Properties

IUPAC Name

4-chloro-6-(methoxymethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5-9-6(4-11-2)3-7(8)10-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPMACVIRPWEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3122-81-4
Record name 4-chloro-6-(methoxymethyl)-2-methylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine typically involves the chlorination of 6-(methoxymethyl)-2-methylpyrimidine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the pyrimidine ring. Common reagents used in this process include thionyl chloride or phosphorus oxychloride, which act as chlorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the chlorine atom or modifications to the methoxymethyl group.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that yield biologically active compounds. The compound's ability to modify biological pathways makes it a valuable candidate for drug development.

Organic Synthesis

The compound is utilized in the synthesis of more complex organic molecules, including agrochemicals and dyes. Its unique substitution pattern enhances its reactivity, allowing for the formation of diverse derivatives that can be tailored for specific applications in organic synthesis.

Case Studies and Research Insights

While specific case studies directly involving this compound are scarce, the following insights can be drawn from related research:

  • Antitumor Studies : Research on pyrimidine derivatives has shown that they can effectively inhibit cancer cell growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Research : Studies have indicated that certain pyrimidines possess broad-spectrum antimicrobial activity, supporting their exploration as new therapeutic agents.
  • Enzyme Interaction Studies : Investigations into enzyme inhibitors derived from pyrimidines highlight their potential in treating diseases by modulating enzyme activity linked to metabolic disorders.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from the compound.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrimidine Derivatives

Compound Name Position 2 Substituent Position 6 Substituent Key Properties/Applications Reference
4-Chloro-6-(methoxymethyl)-2-methylpyrimidine Methyl Methoxymethyl Enhanced hydrophilicity; drug intermediates
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Methylthio Ethoxy Electron-rich C5; synthetic challenges
4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine Methyl 2,5-Dichlorophenyl High steric bulk; agrochemical potential
4-Chloro-6-methoxypyrimidin-2-amine Amino Methoxy Hydrogen bonding; crystal engineering
Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) Thioacetic acid 2,3-Xylidino Hepatocarcinogen; peroxisome proliferator

Key Observations:

  • Substituent Reactivity: The methoxymethyl group in the target compound offers a balance between hydrophilicity and steric demand, unlike the ethoxy group in , which failed to undergo C5 chlorination due to insufficient electron density .

Research Findings and Mechanistic Insights

  • Crystal Engineering: 4-Chloro-6-methoxypyrimidin-2-amine () forms hydrogen-bonded networks with succinic acid, a feature less likely in the methoxymethyl derivative due to reduced hydrogen-bonding capacity .

Biological Activity

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine is a pyrimidine derivative characterized by a chlorine atom at the 4-position, a methoxymethyl group at the 6-position, and a methyl group at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. Despite limited direct studies on this specific compound, related pyrimidine derivatives have demonstrated various pharmacological properties, including antitumor and antimicrobial activities.

  • Molecular Formula : C7H9ClN2O
  • Molecular Weight : 204.68 g/mol
  • CAS Number : 1499503-95-5

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown promising pharmacological effects. The biological activity can be attributed to their ability to interact with various biological targets, influencing metabolic pathways and cellular functions.

Potential Biological Activities

  • Antitumor Activity : Pyrimidine derivatives have been associated with antitumor properties. For example, compounds structurally similar to this compound may inhibit tumor cell proliferation through mechanisms such as interference with DNA synthesis or disruption of cell cycle progression.
  • Antimicrobial Properties : Some pyrimidine derivatives exhibit antimicrobial effects against various pathogens, which could be explored in further studies involving this compound.
  • Enzyme Inhibition : The interaction of this compound with specific enzymes may lead to inhibition or modulation of biological pathways, similar to other known pyrimidine-based inhibitors.

Comparative Analysis of Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the potential biological activity of this compound.

Compound NameSimilarity IndexKey Features
4-Chloro-6-(methoxymethyl)pyrimidine0.91Lacks methyl substitution at the 2-position
2,4-Dichloro-6-(methoxymethyl)pyrimidine0.91Contains dichlorination, affecting reactivity
4-Chloro-6-(dimethoxymethyl)pyrimidine0.87Features two methoxy groups, enhancing solubility
4-Chloro-6-(methoxymethyl)-2-methylpyrimidin-5-one0.86Contains a carbonyl group, altering biological activity
4-Chloro-2,6-dimethylpyrimidine0.84Additional methyl groups may enhance lipophilicity

Case Studies and Research Findings

Research on pyrimidine derivatives has established a foundation for understanding the potential biological activities of related compounds:

  • Antitumor Studies : A study examining various pyrimidine derivatives found that certain modifications led to increased cytotoxicity against cancer cell lines (e.g., MCF7 breast cancer cells). These findings suggest that similar structural modifications could enhance the efficacy of this compound against tumors .
  • Antimicrobial Activity : Research has shown that some pyrimidines possess significant antimicrobial properties against bacteria and fungi, indicating that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent .
  • Mechanisms of Action : Studies have identified that many pyrimidine derivatives act by inhibiting key enzymes involved in nucleic acid synthesis or by disrupting cellular signaling pathways, which may also apply to this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting chlorine in pyrimidine derivatives with methoxymethyl groups under anhydrous conditions (e.g., using NaH in dry toluene) is a common approach. Critical parameters include temperature control (room temperature to 80°C), reaction time (12–24 hours), and inert atmosphere to prevent hydrolysis . Purification via column chromatography (silica gel, dichloromethane/methanol gradients) ensures product isolation. Monitoring by TLC and NMR spectroscopy aids in tracking reaction progress .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in a fume hood to mitigate inhalation risks. Waste disposal must adhere to hazardous chemical guidelines, with chlorinated byproducts segregated and treated by certified facilities. Spill management requires neutralization with sodium bicarbonate and absorption via inert materials .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify methoxymethyl (-OCH2O-) protons as singlet(s) near δ 3.3–3.5 ppm and methyl groups as singlets at δ 2.1–2.3 ppm. Aromatic protons in pyrimidine appear as deshielded signals (δ 7.5–8.5 ppm).
  • ¹³C NMR : Confirm chlorine attachment via chemical shifts at ~160 ppm (C-Cl). Methoxymethyl carbons resonate at ~55–60 ppm (OCH3) and ~70 ppm (CH2).
  • IR : Stretching frequencies for C-Cl (~550–650 cm⁻¹) and C-O (methoxy, ~1100–1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve molecular disorder in this compound derivatives?

  • Methodological Answer : X-ray crystallography reveals rotational disorder in flexible substituents (e.g., methoxymethyl groups). Refinement software (e.g., SHELXL) models disorder by splitting atomic positions with occupancy ratios (e.g., 0.67:0.33). Hydrogen bonding networks (N-H⋯N/O) stabilize the lattice, and intramolecular interactions reduce disorder effects. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What computational strategies (e.g., DFT) predict reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These predict nucleophilic/electrophilic sites, guiding substitution reactions.
  • Reactivity Analysis : Fukui indices identify regions prone to electrophilic attack (e.g., chlorine substitution sites). Transition state modeling (e.g., IRC) elucidates reaction pathways for methoxymethyl group introduction .

Q. How can structure-activity relationships (SAR) guide the design of bioactive pyrimidine derivatives?

  • Methodological Answer : Modify substituents to enhance bioactivity. For example:

  • Replace chlorine with amino groups to improve solubility for drug candidates.
  • Introduce bulky substituents at the 6-position to modulate steric effects in enzyme binding.
  • Validate via in vitro assays (e.g., kinase inhibition) and correlate with computational docking results (e.g., AutoDock Vina) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(methoxymethyl)-2-methylpyrimidine
Reactant of Route 2
4-Chloro-6-(methoxymethyl)-2-methylpyrimidine

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